3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol
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Overview
Description
3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethylpyrazolyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Pyrazole Formation: Cyclization reactions to form the pyrazole ring.
Phenol Addition: Coupling reactions to attach the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and halogenated derivatives.
Scientific Research Applications
3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
1,3,5-Trimethylpyrazole: Shares the pyrazole ring structure.
Phenol: Contains the phenol group but lacks the additional substituents.
Uniqueness
3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-(4-nitrophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C21H21N5O3/c1-13-21(14(2)24(3)22-13)20-12-19(15-5-4-6-18(27)11-15)23-25(20)16-7-9-17(10-8-16)26(28)29/h4-11,20,27H,12H2,1-3H3 |
InChI Key |
GRVKQXZVPPKUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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